

Application Notes and Protocols: 3-(Perfluoro-n-octyl)propenoxide as a Surfactant

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Compound of Interest

Compound Name: 3-(Perfluoro-n-octyl)propenoxide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide is a fluorinated, non-ionic surfactant featuring a hydrophobic perfluorooctyl tail and a hydrophilic epoxide head group.[1] Its structure imparts unique properties, including high surface activity, thermal stability, and chemical inertness, making it a valuable tool in various research and industrial applications.[1]

In the context of drug development, fluorinated surfactants are of particular interest for their ability to self-assemble into micelles in aqueous media. These micelles can encapsulate poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their solubility, stability, and bioavailability.[2][3][4] The lipophilic nature of the fluorinated core of the micelles provides a favorable environment for hydrophobic drugs.[2] This document provides an overview of the properties of **3-(Perfluoro-n-octyl)propenoxide** and detailed protocols for its characterization and application in drug formulation.

Physicochemical and Surfactant Properties

The following tables summarize the key physicochemical properties of **3-(Perfluoro-n-octyl)propenoxide** and representative surfactant characteristics for a comparable short-chain fluorinated surfactant.

Note: Specific experimental values for the Critical Micelle Concentration (CMC) and Surface Tension at CMC (γ_{cmc}) for **3-(Perfluoro-n-octyl)propenoxide** are not readily available in the public literature. The values presented below are for a representative short-chain perfluoroalkyl sulfonate surfactant (6:2 FTESNa) to provide an expected performance range.^[5] It is imperative that these parameters are experimentally determined for **3-(Perfluoro-n-octyl)propenoxide** before use.

Table 1: Physicochemical Properties of **3-(Perfluoro-n-octyl)propenoxide**

Property	Value	Reference(s)
CAS Number	38565-53-6	[6]
Molecular Formula	C ₁₁ H ₅ F ₁₇ O	[6]
Molecular Weight	476.13 g/mol	[6]
IUPAC Name	2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptafluorooctyl)oxirane	[7]
Appearance	Clear liquid	[5][8]
Density	1.712 - 1.714 g/mL at 25°C	[6][9]
Boiling Point	87°C at 19 mmHg	[6][9]
Refractive Index (n _{20/D})	1.32	[5][8]
Solubility	Soluble in Chloroform, Slightly Soluble in Methanol	[5][8]

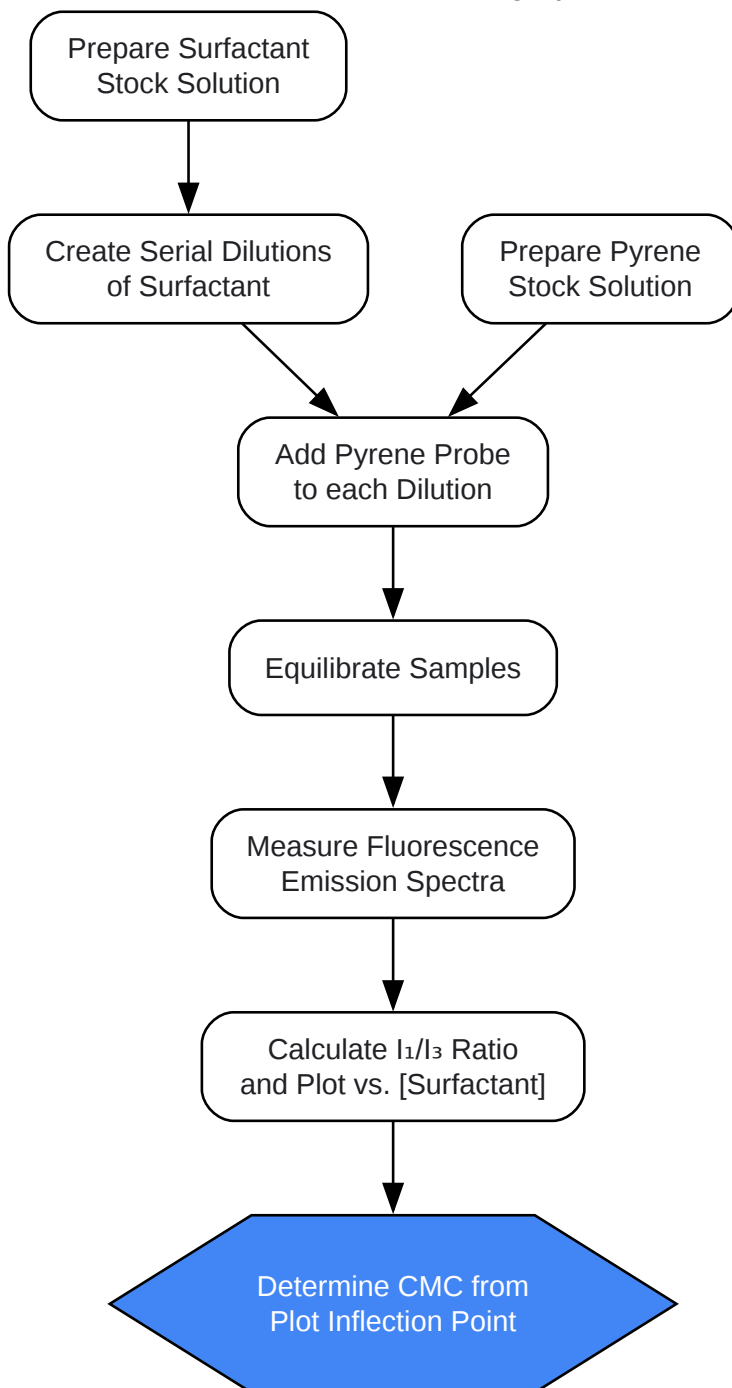
Table 2: Representative Surfactant Properties (Data for 6:2 FTESNa)

Property	Value	Reference(s)
Critical Micelle Concentration (CMC)	2.2 g/L (approx. 4.6 mM)	[5]
Surface Tension at CMC (ycmc)	17.6 mN/m	[5]

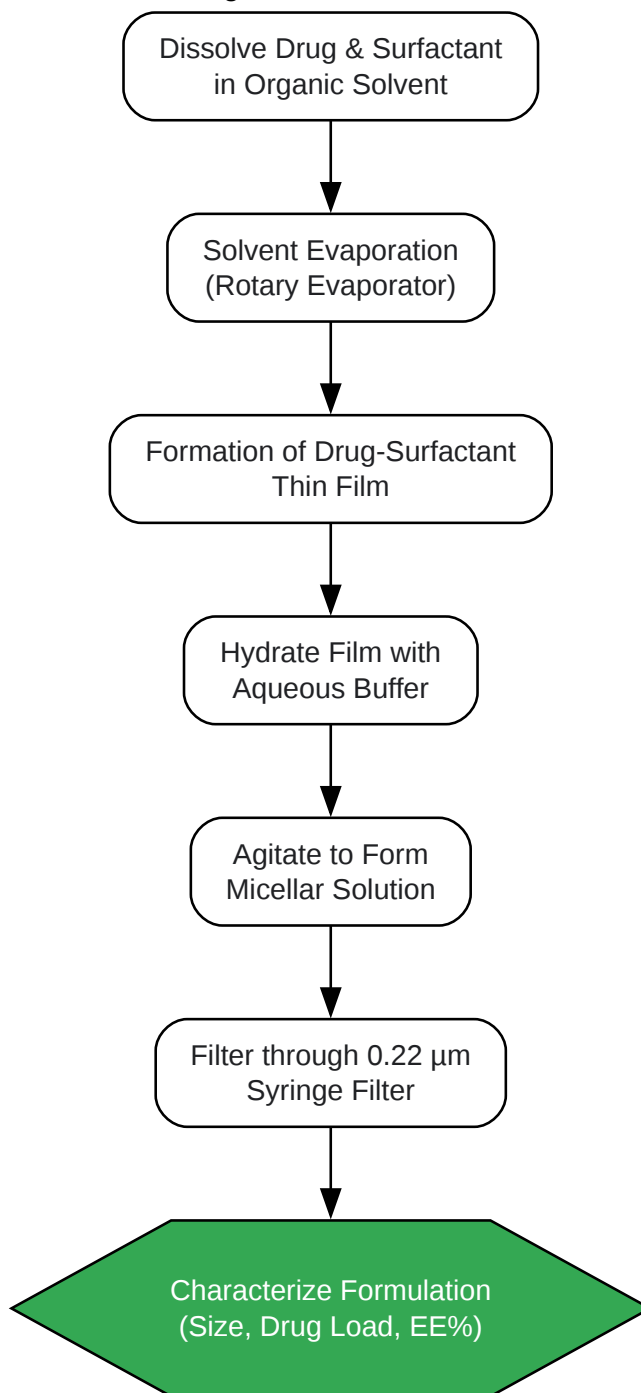
Mechanism of Action in Drug Solubilization

As an amphiphilic molecule, **3-(Perfluoro-n-octyl)propenoxide**'s primary mechanism for enhancing drug solubility is through the formation of micelles above its CMC. The hydrophobic perfluorinated tails aggregate to form a core, shielded from the aqueous environment by the hydrophilic epoxide head groups. This creates a "nanocontainer" that can encapsulate hydrophobic drug molecules, effectively dispersing them in water. This action is a physical mechanism of solubilization, not a modulation of biological signaling pathways.

Workflow: CMC Determination using Pyrene Probe



Workflow: Drug-Loaded Micelle Formulation

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